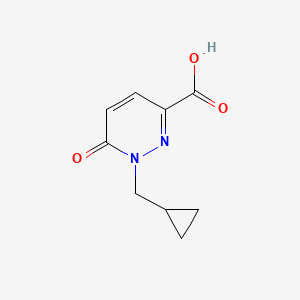

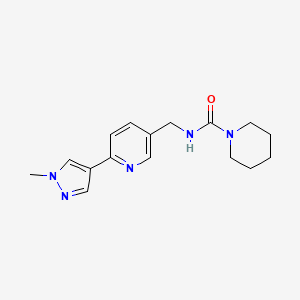

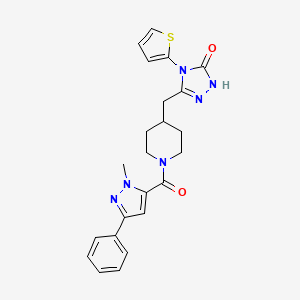

![molecular formula C20H19N5OS B2626065 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1013806-45-5](/img/structure/B2626065.png)

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H19N5OS and its molecular weight is 377.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Benzothiazole-based compounds have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . This suggests that the compound might interact with its targets, leading to inhibition of the pathogen’s activity.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and proliferation of M. tuberculosis.

Result of Action

tuberculosis suggests that the compound may lead to the death or inhibition of the pathogen at the cellular level .

Action Environment

This compound, like many others in its class, holds promise for the development of new therapeutic agents, particularly in the fight against tuberculosis .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide are largely determined by its interactions with various biomolecules. For instance, thiazole derivatives have been found to interact with a range of enzymes and proteins . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or other types of non-covalent interactions .

Cellular Effects

This compound can have a variety of effects on cells. For example, some benzothiazole derivatives have been found to exhibit anti-inflammatory activity, suggesting that they may influence cell signaling pathways related to inflammation . Additionally, these compounds may also impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis, suggesting that they may interact with enzymes or other targets in this organism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This could be due to factors such as the compound’s stability, degradation, or long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with dosage in animal models. For instance, some benzothiazole derivatives have been found to exhibit anti-inflammatory activity at certain dosages .

Metabolic Pathways

This compound may be involved in various metabolic pathways. For instance, thiazole derivatives are known to interact with a range of enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by various factors. These could include interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. For instance, certain post-translational modifications could direct the compound to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-5-propan-2-yl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5OS/c1-13(2)17-11-16(19(26)22-12-14-7-5-6-10-21-14)24-25(17)20-23-15-8-3-4-9-18(15)27-20/h3-11,13H,12H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXVCRFHIDOBFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

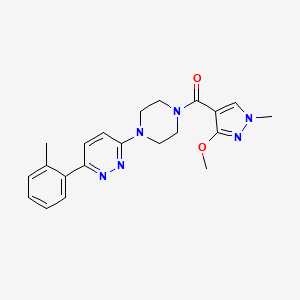

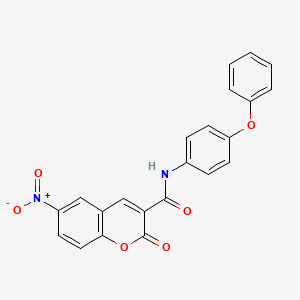

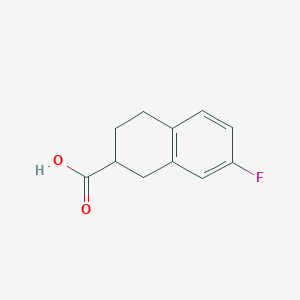

![N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2625988.png)

![2,2-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-1-carboxylic acid](/img/structure/B2625994.png)